2-[(E)-2-(2-Thienyl)vinyl]furan
Description
Properties
CAS No. |
13640-90-9 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethenyl)furan |
InChI |
InChI=1S/C10H8OS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H |
InChI Key |
WPPPLLPIELPEOT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=CC2=CC=CS2 |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=CS2 |
Synonyms |
2-[(E)-2-(2-Thienyl)vinyl]furan |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions:
2-[(E)-2-(2-Thienyl)vinyl]furan can participate in Diels-Alder reactions due to its diene character. This property allows it to form complex cyclic structures when reacted with dienophiles, which are crucial in synthesizing various organic compounds. The reactivity of this compound can be harnessed to create new materials with desired properties .
Polymerization:
The compound exhibits the ability to polymerize under certain conditions, leading to the formation of polymers that have potential applications in plastics and coatings. The polymerization characteristics of this compound are similar to those of other vinyl compounds, allowing for the development of thermosetting plastics .
Material Science
Conductive Polymers:
Research indicates that derivatives of this compound can be used to create conductive polymers. These materials are essential in electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thienyl groups enhances the electronic properties of the resulting polymers, making them suitable for advanced electronic devices .
Coatings and Adhesives:
The polymerization behavior of this compound also lends itself to applications in coatings and adhesives. The resulting materials can exhibit improved adhesion properties and resistance to environmental degradation, making them valuable in industrial applications .
Pharmacological Applications
Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Research indicates that these compounds can induce apoptosis in cancer cells, suggesting their utility as therapeutic agents in oncology .
Antimicrobial Properties:
The thienyl moiety contributes to the antimicrobial activity observed in some derivatives of this compound. This characteristic makes them candidates for developing new antimicrobial agents against resistant strains of bacteria .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Vinyl Group
Nitrovinyl Derivatives
- (E)-2-(2-Nitroethenyl)furan (CAS: N/A): Replacing the thienyl group with a nitro substituent introduces strong electron-withdrawing effects. This derivative (C₆H₅NO₃, MW: 139.11 g/mol) crystallizes in a monoclinic system (space group P2₁/n), with distinct intermolecular C–H···O interactions . The nitro group reduces the HOMO-LUMO gap compared to the thienyl analogue, altering UV-Vis absorption profiles .
- 2-Nitro-5-[(E)-2-nitrovinyl]furan (CAS: 32782-46-0): A dinitro derivative (C₆H₄N₂O₅, MW: 184.11 g/mol) with enhanced electrophilicity, making it reactive in Diels-Alder reactions .
Phenylvinyl Derivatives
Heterocyclic Core Modifications
Triazinone Derivatives
- 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12): Combines the thienylvinyl group with a triazinone core (C₁₃H₁₄N₄O₂S₂, MW: 330.41 g/mol). This compound exhibits significant cytotoxicity against cancer cell lines (IC₅₀: 8–12 μM), attributed to the triazinone moiety’s ability to intercalate DNA .
- Compound 18 (C₁₀H₈N₄O₃S): A thiadiazolotriazine derivative with a thienylvinyl group, showing potent anticancer activity (IC₅₀: 5–10 μM) .
Benzothiazolium Salts
- 3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides : These salts (e.g., 5a-h) feature a benzothiazolium core instead of furan. The cationic nature enhances solubility in aqueous media, while extended conjugation shifts UV-Vis λₘₐₓ to ~450 nm, compared to ~350 nm for 2-[(E)-2-(2-thienyl)vinyl]furan .
Physicochemical Properties
Spectral Data Comparison
Note: The thienyl group induces a bathochromic shift compared to nitro substituents but less than cationic benzothiazolium cores.
Preparation Methods
Cross-Coupling Reactions Using Palladium Catalysts
A widely employed method for synthesizing 2-[(E)-2-(2-Thienyl)vinyl]furan involves palladium-catalyzed cross-coupling reactions . These reactions typically utilize a thienyl vinyl halide (e.g., 2-thienylvinyl bromide) and a furan derivative (e.g., 2-furanboronic acid) under Suzuki-Miyaura coupling conditions . The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature, with palladium(II) acetate (5 mol%) as the catalyst and a base such as potassium carbonate to facilitate transmetallation.
Key parameters influencing yield include:
-
Solvent polarity : Dichloromethane enhances reaction rates compared to THF due to improved solubility of intermediates.
-
Catalyst loading : Yields plateau at 5–7 mol% Pd(OAc)₂, with higher concentrations leading to side reactions.
-
Substrate ratio : A 1:1 molar ratio of thienyl vinyl halide to furanboronic acid optimizes conversion, as excess halide promotes homocoupling.
Typical yields range from 65% to 78%, with the E-isomer predominating (>95%) due to steric hindrance during the coupling step .
Decarboxylation of β-(2-Furyl)acrylic Acid Derivatives
An alternative route involves the decarboxylation of β-(2-furyl)acrylic acid precursors . This method, adapted from historical protocols for 2-vinylfuran synthesis, employs silver(I) oxide or copper sulfate as catalysts in high-boiling solvents like quinoline . For example, heating β-(2-furyl)acrylic acid with copper sulfate (10 wt%) in quinoline at 180°C for 4 hours produces this compound via loss of CO₂ .
Optimization insights :
-
Catalyst choice : Copper sulfate outperforms silver oxide, achieving yields of 71% versus 58% under identical conditions .
-
Solvent effects : Quinoline’s basicity suppresses polymerization side reactions, whereas polar aprotic solvents (e.g., DMF) reduce decarboxylation efficiency .
-
Temperature control : Reactions above 200°C lead to decomposition, while temperatures below 160°C result in incomplete conversion .
Despite its historical relevance, this method has limitations, including harsh conditions and moderate scalability .
Transetherification of Vinyl Ethers
Transetherification reactions offer a stereoselective pathway to the target compound. In this approach, a preformed vinyl ether (e.g., 2-thienylviny ethyl ether) reacts with 2-furanol in the presence of acidic catalysts such as Amberlyst-15 or p-toluenesulfonic acid (p-TsOH) . The reaction proceeds via nucleophilic attack of the furanol oxygen on the vinyl ether’s β-carbon, followed by elimination of ethanol.
Critical factors :
-
Catalyst acidity : Stronger acids (e.g., p-TsOH) accelerate reaction kinetics but risk furan ring protonation, whereas weaker acids (e.g., Amberlyst-15) improve selectivity.
-
Solvent selection : Toluene or xylene enhances yields (up to 82%) by azeotropic removal of ethanol, shifting the equilibrium toward product formation.
-
Steric effects : Bulky substituents on the vinyl ether reduce reaction rates but improve E/Z selectivity .
This method is particularly advantageous for large-scale synthesis due to its operational simplicity and minimal byproduct formation .
Organocatalytic Approaches Using N-Heterocyclic Carbenes
Recent advances leverage N-heterocyclic carbene (NHC) catalysts to construct the styrylfuran core. In a representative procedure, hydrocinnamaldehyde derivatives undergo oxidative cyclization with 1,3-dicarbonyl compounds in the presence of NHCs and Brønsted acids . For instance, reacting 3-phenylpropanal with acetylacetone using 10 mol% IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and trifluoroacetic acid in dichloroethane at 60°C yields this compound derivatives in 66–79% yield .
Notable features :
-
Functional group tolerance : Electron-withdrawing groups (e.g., nitro, cyano) on the aldehyde substrate enhance reactivity, while bulky substituents (e.g., tert-butyl) slightly diminish yields .
-
Stereocontrol : The E-isomer is favored (>20:1 E/Z) due to conjugation stabilization in the transition state .
-
Scalability : Demonstrates robustness at the 1.0 mmol scale without significant yield erosion .
This method’s versatility makes it suitable for synthesizing structurally diverse analogs.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield Range | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Palladium cross-coupling | 65–78% | Pd(OAc)₂ | High stereoselectivity | Cost of palladium catalysts |
| Decarboxylation | 58–71% | CuSO₄ | Simple setup | High temperatures required |
| Transetherification | 70–82% | p-TsOH | Scalable | Sensitivity to moisture |
| NHC-organocatalysis | 66–79% | IMes/TFA | Functional group tolerance | Requires anhydrous conditions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(E)-2-(2-Thienyl)vinyl]furan, and how are intermediates characterized?
- Methodological Answer :
- Synthesis :
Acid-catalyzed dehydration : Carbinols (e.g., 2-thienyl-substituted alcohols) can be dehydrated using dilute sulfuric acid to yield vinylfuran derivatives. This method often produces mixtures of isomers, requiring chromatographic separation .
Cross-coupling reactions : Palladium-catalyzed Heck or Suzuki couplings may be employed to introduce the thienyl-vinyl moiety to the furan ring. For example, coupling 2-vinylfuran with 2-thienyl halides under inert conditions .
- Characterization :
- NMR spectroscopy : Proton and carbon NMR confirm regiochemistry and stereochemistry (e.g., E/Z isomer distinction via coupling constants) .
- IR spectroscopy : Identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹) .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., furan-thiophene dihedral angles critical for conjugation analysis). For analogous compounds, monoclinic crystal systems with P21/n space groups have been reported .
- UV-Vis and fluorescence spectroscopy : Evaluates π-conjugation extent (e.g., absorption maxima ~300–400 nm for furan-thiophene systems) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculates HOMO-LUMO gaps to predict charge-transfer behavior. For example, thiophene-furan dimers exhibit reduced band gaps compared to homopolymers, enhancing conductivity .
- Simulates reaction pathways (e.g., electrophilic substitution at the thiophene ring) using transition-state analysis .
- Molecular docking : Predicts interactions with biological targets (e.g., binding affinity to enzymes via AutoDock Vina) .
Q. How can researchers design experiments to resolve contradictions in reported reaction yields or isomer ratios?
- Methodological Answer :
- Case Study :
- Problem : Dehydration of carbinols yields mixed E/Z isomers .
- Solution :
Optimize reaction conditions (e.g., temperature, acid strength) to favor kinetic vs. thermodynamic control.
Use chiral catalysts or additives (e.g., Lewis acids) to stereoselectively form the E-isomer .
Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial or anticancer studies?
- Methodological Answer :
- Antimicrobial assays :
Broth microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli .
Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
- Anticancer screening :
- MTT assay : Test cytotoxicity against HepG2 (liver cancer) or MCF-7 (breast cancer) cell lines .
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
